molecular formula C8H10ClNO B12964597 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B12964597
M. Wt: 171.62 g/mol
InChI Key: XXIOXQZJAWDIBV-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol ( 1355200-45-1) is a high-value pyridine derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol, this compound serves as a versatile chiral building block and synthetic intermediate . Pyridine derivatives are fundamental scaffolds in the development of numerous pharmaceutical agents due to their diverse biological activities and ability to improve water solubility . This compound is offered with a guaranteed purity of 98% or higher . It is essential to handle this material with care; it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . To ensure stability, the product must be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3

InChI Key

XXIOXQZJAWDIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)Cl

Origin of Product

United States

Preparation Methods

General Approach

The synthesis typically starts from appropriately substituted pyridine derivatives, where the chlorine and methyl groups are introduced or already present on the pyridine ring. The ethan-1-ol side chain is then installed at the 3-position through nucleophilic substitution or addition reactions involving suitable precursors such as halogenated intermediates or carbonyl compounds.

Key Reaction Types

  • Nucleophilic Substitution: Introduction of the ethan-1-ol group often involves nucleophilic attack by an alcohol or an alkoxide on a halogenated pyridine intermediate.
  • Reduction of Carbonyl Precursors: In some routes, a carbonyl group (aldehyde or ketone) at the 3-position of the pyridine ring is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
  • Chlorination: The chlorine substituent at the 6-position is introduced via selective chlorination of the pyridine ring using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Reaction Conditions

  • Moderate temperatures (room temperature to reflux) are generally employed to optimize yield and minimize side reactions.
  • Controlled atmospheres (inert gas) may be used to prevent oxidation or degradation of sensitive intermediates.
  • Solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol are commonly used depending on the step.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays or in vivo studies, this compound is prepared as stock solutions with precise molarity. The following table summarizes the preparation volumes for different stock solution concentrations based on the molecular weight of the compound (approximately 116.57 g/mol as per batch-specific data):

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 5.8268 29.1341 58.2683
5 mM 1.1654 5.8268 11.6537
10 mM 0.5827 2.9134 5.8268

Note: These volumes are calculated to dissolve the specified mass of compound to achieve the desired molarity in solution.

In Vivo Formulation Preparation

The compound is often formulated for in vivo studies using a stepwise solvent addition method to ensure clarity and solubility:

  • Step 1: Dissolve the compound in DMSO to create a master stock solution.
  • Step 2: Sequentially add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water, mixing and clarifying after each addition.
  • Alternative: Corn oil can be used as a co-solvent following DMSO dissolution for formulations requiring oil-based vehicles.

Physical methods such as vortexing, ultrasound, or gentle heating (water bath) are employed to aid dissolution and ensure a clear solution before proceeding to the next solvent addition.

Purification and Isolation

After synthesis, purification of this compound is typically achieved through:

  • Chromatography: Techniques such as column chromatography or preparative HPLC to separate the desired product from by-products.
  • Distillation: When applicable, to remove volatile impurities.
  • Crystallization: To obtain the compound in pure solid form.

These methods ensure high purity suitable for research and pharmaceutical applications.

Comparative Notes on Related Compounds

While direct detailed synthetic routes for this compound are limited, analogous compounds such as 1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol have been synthesized via chlorination of methylpyridine derivatives followed by nucleophilic substitution or reduction steps. These methods provide insight into potential synthetic strategies applicable to the 6-chloro isomer.

Summary Table of Preparation Methods

Step Description Typical Reagents/Conditions Notes
Chlorination Introduction of Cl at 6-position Thionyl chloride, PCl5, controlled temperature Selectivity critical
Side Chain Introduction Attachment of ethan-1-ol group at 3-position Nucleophilic substitution, reduction of carbonyl NaBH4 or alkoxide nucleophiles
Purification Isolation of pure compound Chromatography, distillation, crystallization Ensures high purity
Stock Solution Preparation Dissolution in DMSO and co-solvents for biological applications DMSO, PEG300, Tween 80, corn oil Stepwise addition with mixing
Formulation Preparation of in vivo formulations Sequential solvent addition, physical agitation Clarity before next solvent addition

Chemical Reactions Analysis

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Pyridinyl Ethanol Isomers

Pyridinyl ethanol derivatives vary significantly based on the substitution pattern of the pyridine ring. Key analogs include:

Compound Name Substituents Key Properties Reference
1-(Pyridin-2-yl)ethan-1-ol Pyridine-2-yl $ ^1H $ NMR: δ 1.46 (3H, d, J=6.5 Hz, CH₃), 4.86 (1H, q, J=6.5 Hz, CH(OH))
1-(Pyridin-3-yl)ethan-1-ol Pyridine-3-yl $ ^1H $ NMR: δ 1.49 (3H, d, J=6.5 Hz, CH₃), 4.88 (1H, q, J=6.5 Hz, CH(OH))
1-(Pyridin-4-yl)ethan-1-ol Pyridine-4-yl $ ^1H $ NMR: δ 1.46 (3H, d, J=6.5 Hz, CH₃), 4.86 (1H, q, J=6.5 Hz, CH(OH))
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol 6-Cl, 4-CH₃, Pyridine-3-yl Expected $ ^1H $ NMR: Similar to analogs but with deshielding due to Cl/CH₃.

Key Observations :

  • The position of the pyridine substitution (2-, 3-, or 4-) influences electronic effects and hydrogen bonding, altering NMR chemical shifts .
  • Chlorine and methyl groups in the target compound likely enhance lipophilicity and steric effects compared to unsubstituted pyridinyl ethanols.

Substituted Pyridinyl Ethanol Derivatives

1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
  • Structure : Pyridine-3-yl with 2,4,6-trimethyl groups.
  • Bioactivity : Demonstrates hemorheological activity (reduces blood viscosity) and antifibrotic effects in pulmonary fibrosis models .
  • Comparison : The additional methyl groups in this analog may enhance metabolic stability compared to the target compound, which has only one methyl group.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one
  • Structure : Pyridine-3-yl with 2-CH₃ and 6-(4-Cl-phenyl); ketone instead of alcohol.
  • Applications : Used as an intermediate in agrochemicals (e.g., insecticides) .
  • Comparison : The ketone functionality increases electrophilicity, making it more reactive than the alcohol in the target compound.

Aryl-Substituted Ethanol Analogs

Compound Name Substituents Yield Stereochemical Purity Key Data Reference
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F-C₆H₄ 99% 88% ee $ [\alpha]_D^{20} = -15.2^\circ $ (CHCl₃)
(R)-1-(4-Fluorophenyl)ethan-1-ol 4-F-C₆H₄ 99% 90% ee $ [\alpha]_D^{20} = +18.5^\circ $ (CHCl₃)
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl-C₆H₄ 99% 87% ee $ [\alpha]_D^{20} = -12.8^\circ $ (CHCl₃)

Key Observations :

  • Fluorine and chlorine substituents on aryl rings improve metabolic resistance and binding affinity in drug design.
  • The target compound’s pyridine ring may offer stronger hydrogen-bonding interactions compared to purely aromatic systems.

Biological Activity

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C_8H_10ClN_O and a molecular weight of approximately 171.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and a hydroxyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it possesses both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0098 mg/mL
Bacillus subtilis0.039 mg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and certain fungi such as Candida albicans .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2, potentially influencing the pharmacokinetics of co-administered drugs .

Study on Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including this compound, demonstrated notable antibacterial activity. The compound was tested against a panel of pathogens, showing promising results in inhibiting bacterial growth. The study highlighted the importance of halogen substituents in enhancing bioactivity .

Research on Structure-Activity Relationship (SAR)

Another research effort focused on the structural modifications of pyridine derivatives to optimize their biological activity. It was found that modifications at the chlorine and hydroxyl positions significantly affected the compound's binding affinity to biological targets, which is crucial for developing more potent derivatives .

Applications in Drug Development

Given its promising biological activity, this compound is being explored for potential applications in drug development. Its ability to inhibit specific enzymes suggests it could be useful in treating conditions related to enzyme dysfunction or microbial infections.

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